Sorbitan sesquioleate
Overview
Description
Sorbitan sesquioleate is a non-ionic surfactant and emulsifier derived from the esterification of sorbitol and oleic acid. It is a mixture of oleic acid monoesters and diesters and hexitol anhydrides of sorbitol . This compound is widely used in cosmetics, personal care products, and pharmaceuticals due to its ability to stabilize water-in-oil emulsions and enhance skin permeability .
Mechanism of Action
Target of Action
Sorbitan Sesquioleate primarily targets the skin and cosmetic formulations . It functions as a skin-conditioning agent, enhancing the spreadability and texture of products . It is also used in skincare and makeup formulations as an emulsifying agent and surfactant .
Mode of Action
This compound interacts with its targets by blending water and oil-based ingredients in skincare and makeup formulations . It enhances stability and texture, preventing ingredient separation . This property is crucial in the formulation of foundations, creams, and other makeup products, ensuring a stable and uniform texture .
Biochemical Pathways
This compound affects the emulsification process in cosmetic formulations . It is made through the reaction of sorbitol with oleic acid, resulting in an ester . This process, known as esterification, creates a compound with emulsifying properties .
Pharmacokinetics
It is generally considered safe for use in cosmetics, has a low toxicity profile, and is well-tolerated by the skin .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the stabilization of oil-in-water emulsions and the enhancement of product texture and stability . It also increases skin permeability .
Action Environment
It is worth noting that individual sensitivities to this compound may vary, and patch testing is recommended, particularly for those with specific skin concerns or allergies .
Biochemical Analysis
Biochemical Properties
Sorbitan sesquioleate interacts with various biomolecules in the skin, leading to increased permeability
Cellular Effects
This compound has been found to be a rare contact allergen . It can cause allergic contact dermatitis, a skin condition characterized by redness, itching, and inflammation
Molecular Mechanism
It is known to function as an emulsifier, facilitating the mixing of water and oil . The specifics of its binding interactions with biomolecules, its potential role in enzyme inhibition or activation, and its effects on gene expression are areas that need further exploration.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sorbitan sesquioleate is synthesized through the esterification of sorbitol with oleic acid. The reaction typically involves heating sorbitol and oleic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to promote ester bond formation. The reaction is carried out under an inert atmosphere to prevent oxidation of the oleic acid .
Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed under controlled conditions. The product is then purified through distillation or other separation techniques to remove unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Sorbitan sesquioleate primarily undergoes hydrolysis and esterification reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield sorbitol and oleic acid.
Esterification: Reacting sorbitol with oleic acid in the presence of a catalyst forms this compound.
Major Products Formed:
Hydrolysis: Sorbitol and oleic acid.
Oxidation: Epoxides and hydroxylated derivatives of oleic acid.
Scientific Research Applications
Sorbitan sesquioleate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifier in various chemical formulations and reactions.
Biology: this compound is employed in the preparation of biological samples and as a component in cell culture media.
Industry: this compound is used in the production of cosmetics, personal care products, and food additives.
Comparison with Similar Compounds
- Sorbitan monostearate
- Sorbitan tristearate
- Sorbitan monooleate
- Sorbitan trioleate
Comparison: Sorbitan sesquioleate is unique due to its specific composition of oleic acid monoesters and diesters. Compared to other sorbitan esters, it has a higher oleic acid content, which imparts distinct emulsifying and skin-permeability-enhancing properties. While sorbitan monostearate and sorbitan tristearate are primarily used in food and pharmaceutical applications, this compound is more commonly used in cosmetics and personal care products due to its superior emulsifying capabilities .
Properties
IUPAC Name |
(2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol;(Z)-octadec-9-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C18H34O2.2C6H14O6/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;2*7-1-3(9)5(11)6(12)4(10)2-8/h3*9-10H,2-8,11-17H2,1H3,(H,19,20);2*3-12H,1-2H2/b3*10-9-;;/t;;;2*3-,4+,5-,6-/m...11/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNWUEBNSZSNRX-RKGWDQTMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.C(C(C(C(C(CO)O)O)O)O)O.C(C(C(C(C(CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O.CCCCCCCC/C=C\CCCCCCCC(=O)O.CCCCCCCC/C=C\CCCCCCCC(=O)O.C(O)[C@@H](O)[C@@H](O)[C@H](O)[C@@H](O)CO.C(O)[C@@H](O)[C@@H](O)[C@H](O)[C@@H](O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H130O18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1211.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
8007-43-0 | |
Record name | Sorbitan sesquioleate [USAN:INN:BAN:NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008007430 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sorbitan, (Z)-9-octadecenoate (2:3) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.416 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SORBITAN SESQUIOLEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W8RRI5W5A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure of sorbitan sesquioleate?
A1: this compound is a mixture of monoesters and diesters of oleic acid and hexitol anhydrides derived from sorbitol. []
Q2: What is the molecular formula and weight of SSO?
A2: The molecular formula of this compound is C66H126O16, and its CAS number is 8007-43-0. []
Q3: Is there any spectroscopic data available for SSO?
A3: While specific spectroscopic data isn't extensively discussed in the provided research, studies have used techniques like Fourier transform infrared (FTIR) spectrophotometry to characterize SSO and its role in formulations. []
Q4: What are the primary applications of this compound?
A4: SSO is commonly used as an emulsifier in various products, including:
- Cosmetics: Creams, lotions, and ointments [, , ]
- Pharmaceuticals: Topical corticosteroids, antibiotics, and antifungals [, ]
- Other: Agrochemicals, inks, and paints []
Q5: How does the concentration of SSO affect its performance as an emulsifier?
A5: Studies indicate that SSO is typically used at concentrations below 10%, although concentrations up to 25% have been reported. [] The optimal concentration for specific applications depends on factors like the desired emulsion stability and other ingredients.
Q6: Does SSO exhibit compatibility issues with other materials in formulations?
A6: While SSO is generally compatible with many ingredients, specific interactions can occur. For example, research has shown that adding SSO to fragrance mix I can alter the reactivity of certain fragrance components, increasing both irritant and allergic reactions. []
Q7: Are there specific formulation strategies to improve SSO's stability or performance?
A7: Research suggests that combining SSO with other emulsifiers and stabilizers can enhance its effectiveness and the stability of the final product. [, ] For instance, using a blend of SSO and cetyl dimethicone copolyol in a water-in-oil emulsion containing titanium dioxide improved the stability of a sunscreen formulation. []
Q8: What are the potential toxicological concerns associated with SSO?
A8: The primary concern with SSO is its potential to cause ACD, particularly in individuals with sensitive skin or pre-existing skin conditions. [, , ] Some studies suggest that SSO may be a more significant sensitizer than previously thought. []
Q9: Are there specific populations that might be more susceptible to SSO-induced ACD?
A9: Patients with a history of atopic dermatitis or those using topical corticosteroids containing SSO appear to be at a higher risk of developing ACD. [, ] Children may also be susceptible to SSO allergy. []
Q10: How can I minimize the risk of ACD associated with SSO?
A10: If you suspect you have an allergy to SSO, consult a dermatologist for patch testing. Avoid products containing SSO or related sorbitan esters. Ingredients lists should be carefully checked, as SSO is present in various products, often as an emulsifier in fragrance mixes. [, , ]
Q11: What should I do if I experience a reaction to a product containing SSO?
A11: Discontinue use of the product immediately and consult a healthcare professional. Be prepared to provide information about the product and your symptoms.
Q12: Are there any sustainable practices related to SSO production or use?
A12: As awareness of environmental issues increases, research into sustainable alternatives to conventional emulsifiers, including SSO, is ongoing. This includes exploring bio-based and biodegradable options. []
Q13: What analytical techniques are commonly used to characterize and quantify SSO?
A13: Various analytical methods can be employed, including:
- Chromatography: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) can separate and quantify SSO in complex mixtures. []
- Spectroscopy: Techniques like FTIR and nuclear magnetic resonance (NMR) can provide structural information about SSO. [, ]
Q14: How is the quality of SSO assessed and controlled?
A14: Quality control measures for SSO typically involve:
- Purity analysis: Ensuring the absence of impurities and contaminants. []
- Physical property testing: Verifying parameters like viscosity, color, and odor. []
- Performance testing: Evaluating its functionality as an emulsifier in specific applications. []
Q15: Is there research on SSO beyond its use as an emulsifier?
A15: Yes, while SSO is primarily known for its emulsifying properties, some research explores its use in other areas, such as drug delivery. For example, one study investigated the potential of water-in-oil-in-water (W/O/W) double emulsions containing SSO for the sustained release of anticancer agents. []
Q16: What are the future directions for research on this compound?
A16: Future research on SSO may focus on:
- Understanding its allergenic potential: Investigating the mechanisms of SSO-induced ACD and identifying individuals at risk. [, ]
- Developing safer alternatives: Exploring bio-based and biodegradable emulsifiers with improved safety profiles. []
- Expanding its applications: Investigating its potential in areas like drug delivery and nanotechnology. [, ]
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